Shp2-IN-8
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Overview
Description
Shp2-IN-8 is a small molecule inhibitor specifically designed to target Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular processes, including cell growth, differentiation, migration, and oncogenic transformation. It is involved in several signaling pathways, such as RAS/ERK, PI3K/AKT, and JAK/STAT, making it a compelling target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Shp2-IN-8 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core scaffold, followed by functional group modifications to enhance selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using large-scale reactors, and employing purification techniques such as crystallization, distillation, and chromatography. Quality control measures are also implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Shp2-IN-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the specific reaction but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Scientific Research Applications
Shp2-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SHP2 in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the biological functions of SHP2 and its role in cellular signaling.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases involving dysregulated SHP2 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting SHP2
Mechanism of Action
Shp2-IN-8 exerts its effects by selectively inhibiting the phosphatase activity of SHP2. It binds to the active site of SHP2, preventing the dephosphorylation of its substrates. This inhibition disrupts the downstream signaling pathways, such as RAS/ERK and PI3K/AKT, leading to the suppression of cell proliferation and survival. The molecular targets and pathways involved include receptor tyrosine kinases, growth factor receptors, and various adaptor proteins .
Comparison with Similar Compounds
Shp2-IN-8 is compared with other SHP2 inhibitors, such as SHP099 and RMC-4550. While all these compounds target SHP2, this compound is unique in its selectivity and potency. It has shown improved efficacy in preclinical studies and has a distinct binding mode compared to other inhibitors. Similar compounds include:
SHP099: A selective SHP2 inhibitor with a different binding mechanism.
RMC-4550: Another SHP2 inhibitor with potent anti-cancer activity
This compound stands out due to its unique chemical structure and enhanced pharmacological properties, making it a promising candidate for further development in cancer therapy.
Properties
Molecular Formula |
C17H21Cl2N5S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
6-[4-(aminomethyl)-4-methylpiperidin-1-yl]-3-(2,3-dichlorophenyl)sulfanylpyrazin-2-amine |
InChI |
InChI=1S/C17H21Cl2N5S/c1-17(10-20)5-7-24(8-6-17)13-9-22-16(15(21)23-13)25-12-4-2-3-11(18)14(12)19/h2-4,9H,5-8,10,20H2,1H3,(H2,21,23) |
InChI Key |
HFZSVNQUAOVFHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)SC3=C(C(=CC=C3)Cl)Cl)CN |
Origin of Product |
United States |
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